(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazones with nitroolefins to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as Ruppert’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced manufacturing techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Scientific Research Applications
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium center.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid): Similar structure but with a carboxylic acid group instead of a boronic acid group.
(3-Methyl-5-(trifluoromethyl)-1H-pyrazole): Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness
(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group.
Properties
Molecular Formula |
C5H6BF3N2O2 |
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Molecular Weight |
193.92 g/mol |
IUPAC Name |
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H6BF3N2O2/c1-2-3(6(12)13)4(11-10-2)5(7,8)9/h12-13H,1H3,(H,10,11) |
InChI Key |
CCUGYDZJPFZRDR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NN=C1C(F)(F)F)C)(O)O |
Origin of Product |
United States |
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